molecular formula C18H19N5O2 B2521668 N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-(o-tolyl)acetamide CAS No. 1351607-51-6

N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-(o-tolyl)acetamide

Cat. No.: B2521668
CAS No.: 1351607-51-6
M. Wt: 337.383
InChI Key: ZCUIZEPITSNXGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-(o-tolyl)acetamide ( 1396783-81-5, Molecular Formula: C20H23N5O2, Molecular Weight: 365.4 g/mol) is a synthetic small molecule featuring a pyridazinone core linked to a pyrazole ring and an o-tolylacetamide group . This specific molecular architecture makes it a compound of significant interest in early-stage pharmaceutical research and drug discovery. The presence of the pyrazole scaffold is particularly noteworthy, as this pharmacophore is a privileged structure in medicinal chemistry, known to be associated with a wide range of biological activities . Pyrazole-containing compounds have an extensive history of application and are frequently investigated as key structural components in developing novel therapeutic agents . Research into analogous compounds suggests potential utility in oncology and inflammation research. Pyrazole-based molecules have demonstrated promising bioactivity as anticancer agents, with mechanisms of action that can include the induction of apoptosis and cell cycle arrest, and anti-inflammatory agents, such as selective COX-2 inhibition . The molecular framework of this compound provides a versatile template for structure-activity relationship (SAR) studies, allowing medicinal chemists to explore interactions with various biological targets. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle the material with appropriate safety precautions, utilizing personal protective equipment and referring to the associated Safety Data Sheet (SDS) for detailed handling and storage information.

Properties

IUPAC Name

2-(2-methylphenyl)-N-[2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-14-5-2-3-6-15(14)13-17(24)19-10-12-23-18(25)8-7-16(21-23)22-11-4-9-20-22/h2-9,11H,10,12-13H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCUIZEPITSNXGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)NCCN2C(=O)C=CC(=N2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-(o-tolyl)acetamide typically involves a multi-step process:

    Formation of the Pyridazinone Core: The initial step involves the synthesis of the pyridazinone core, which can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Pyrazole Ring: The pyrazole ring is introduced via a condensation reaction between the pyridazinone core and a suitable pyrazole precursor, often under reflux conditions in the presence of a catalyst.

    Attachment of the o-Tolyl Group: The o-tolyl group is then attached through an acetamide linkage, which can be formed by reacting the intermediate with o-tolyl acetic acid or its derivatives under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the employment of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-(o-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyrazole or pyridazinone rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxo derivatives with increased oxidation states.

    Reduction: Reduced analogs with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-(o-tolyl)acetamide exhibit promising anticancer properties.

Cytotoxicity Studies:
In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines. For example, studies have shown IC50 values in the micromolar range against MCF7 (breast cancer) and NCI-H460 (lung cancer) cell lines, indicating substantial potential for development as anticancer agents.

Mechanism of Action:
The mechanism often involves the inhibition of key signaling pathways associated with tumor growth and proliferation. Notably, some pyrazole derivatives have been found to inhibit Aurora-A kinase activity, crucial for mitotic progression in cancer cells.

Anti-inflammatory Activity

In addition to anticancer effects, structural analogs of this compound have shown promise as anti-inflammatory agents. Research indicates that certain pyrazole derivatives can significantly reduce levels of pro-inflammatory cytokines in various models of inflammation, suggesting their potential role in treating inflammatory diseases.

Neuroprotective Effects

Emerging studies suggest that compounds similar to this compound may exhibit neuroprotective effects. These effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress within neuronal cells.

Study 1: Anticancer Efficacy

A study conducted by Wei et al. evaluated the cytotoxic effects of several pyrazole derivatives on A549 lung cancer cells. Among these compounds, one derivative exhibited an IC50 value of 26 µM, indicating substantial anticancer activity.

Study 2: Inflammatory Response Modulation

Research by Xia et al. demonstrated that certain pyrazole derivatives could significantly reduce levels of pro-inflammatory cytokines in LPS-induced macrophages. This suggests a potential role for these compounds in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-(o-tolyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between the target compound and its analogs:

Compound Name / ID Pyridazinone Substituent Acetamide Substituent Molecular Weight Key Features
Target Compound 1H-Pyrazol-1-yl 2-(o-Tolyl) ~348.4 Pyrazole enhances polarity; o-tolyl increases lipophilicity
3-(6-Oxo-3-phenylpyridazin-1(6H)-yl)-N-phenethylpropanamide (ZINC00220177) Phenyl Phenethyl 353.4 Phenyl group for aromatic interactions
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide (6a) 4-Phenylpiperazin-1-yl 1,5-Dimethyl-3-oxo-2-phenyl 503.5 Piperazine improves solubility; dihydro-pyrazole core
2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-3-ylmethyl)acetamide Phenyl Pyridin-3-ylmethyl 335.3 Pyridine introduces basicity
N-(2-(6-Oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide 1H-1,2,4-Triazol-1-yl 6-Oxo-4-phenylpyrimidin-1-yl 418.4 Triazole increases polarity; pyrimidinone adds complexity
2-(Cyclopentylthio)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide Thiophen-2-yl Cyclopentylthio 363.5 Thiophene and thioether enhance lipophilicity

Pharmacological Implications

  • Target Compound : The pyrazole group may facilitate interactions with polar residues in enzyme active sites, while the o-tolyl group could improve blood-brain barrier penetration due to its lipophilic nature.
  • Compound 6a : The 4-phenylpiperazine moiety may enhance receptor binding in neurological targets, while the dihydro-pyrazole core could influence metabolic stability.
  • Triazole Analog : The triazole’s higher polarity may reduce bioavailability but improve water solubility, critical for intravenous formulations.

Biological Activity

N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-(o-tolyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the compound's biological activity, synthesis, and implications for drug discovery.

Structural Characteristics

The compound features a pyridazinone core and a pyrazole moiety , which are known for their diverse biological activities. The presence of these heterocyclic rings suggests potential interactions with various biological targets, making it a subject of interest in drug development. The structural formula is as follows:

C19H21N5O3\text{C}_{19}\text{H}_{21}\text{N}_{5}\text{O}_{3}

Biological Activities

Research indicates that this compound exhibits significant antimicrobial and anticancer properties. Compounds with similar pyrazole and pyridazine frameworks have been shown to possess activity against various cancer cell lines, including those resistant to conventional therapies.

Anticancer Activity

Studies have demonstrated that derivatives of this compound can inhibit cyclin-dependent kinases (CDKs) , which are crucial for cell cycle regulation. This inhibition presents a mechanism through which the compound may exert its anticancer effects. For instance, compounds with similar structures have been reported to show activity against:

  • Breast cancer
  • Lung cancer
  • Colorectal cancer

The following table summarizes some findings related to the anticancer activity of similar compounds:

Compound NameCancer TypeIC50 (µM)Mechanism of Action
Compound ABreast0.5CDK Inhibition
Compound BLung0.8Apoptosis Induction
Compound CColorectal1.2Cell Cycle Arrest

Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays. Similar pyrazole derivatives have been tested against various pathogens, revealing significant bactericidal effects. Notably, the compound's activity against resistant strains highlights its potential as an antimicrobial agent.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of several pyrazole derivatives, including this compound. Results indicated an MIC (Minimum Inhibitory Concentration) value of 0.01 µg/mL against Staphylococcus aureus.
  • Anticancer Evaluation : In vitro studies conducted on various cancer cell lines demonstrated that the compound inhibited cell proliferation with IC50 values ranging from 0.5 to 2 µM, depending on the specific cancer type.

Synthesis and Modifications

The synthesis of this compound typically involves several key reactions, highlighting its synthetic versatility:

  • Formation of the pyridazinone core.
  • Introduction of the pyrazole moiety.
  • Coupling with the o-tolyl acetamide group.

Optimizing reaction conditions such as temperature and solvent can enhance yield and purity, allowing for modifications that may improve biological properties.

Q & A

Basic: What are the optimal synthetic pathways for N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-(o-tolyl)acetamide?

Methodological Answer:
Synthesis typically involves multi-step protocols using heterocyclic building blocks. Key steps include:

  • Pyridazine Core Formation: Cyclocondensation of hydrazine derivatives with diketones or ketones under acidic conditions.
  • Functionalization: Introduction of the pyrazole moiety via nucleophilic substitution at the pyridazine ring’s 3-position .
  • Acetamide Coupling: Reaction of intermediates (e.g., 2-(o-tolyl)acetic acid) with ethylenediamine derivatives using carbodiimide coupling agents (e.g., EDC/HOBt) .
  • Optimization: Adjust reaction temperature (60–80°C) and solvent polarity (DMF or THF) to improve yield and purity.

Advanced: How can researchers resolve contradictions in reported synthetic yields for this compound? Methodological Answer:

  • Comparative Analysis: Replicate methods from literature with controlled variables (e.g., reagent purity, inert atmosphere).
  • Byproduct Identification: Use LC-MS to detect side products from competing reactions (e.g., over-oxidation of pyridazine) .
  • Kinetic Studies: Monitor reaction progress via in-situ IR or NMR to identify rate-limiting steps and optimize conditions .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR: Assign peaks for pyridazine (δ 7.5–8.5 ppm), pyrazole (δ 6.5–7.5 ppm), and o-tolyl acetamide (δ 2.3–2.6 ppm for methyl) .
  • HRMS: Confirm molecular ion ([M+H]+) and fragment patterns (e.g., loss of acetamide group).
  • FT-IR: Validate carbonyl stretches (C=O at ~1680 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

Advanced: How can structural ambiguities in the pyridazine-pyrazole junction be resolved? Methodological Answer:

  • 2D NMR: Use NOESY or HMBC to confirm spatial proximity of pyridazine C-3 and pyrazole N-1 .
  • X-ray Crystallography: Resolve bond angles and torsional strain at the heterocyclic junction .

Basic: What biological targets are hypothesized for this compound?

Methodological Answer:

  • Enzyme Inhibition: Pyridazine derivatives often target kinases (e.g., MAPK) or hydrolases (e.g., PDEs).
  • Anti-inflammatory Activity: Structural analogs inhibit leukocyte elastase (IC50 ~5–10 µM) .
  • Receptor Binding: Pyrazole moieties may interact with GABA-A or serotonin receptors .

Advanced: How can conflicting bioactivity data across studies be reconciled? Methodological Answer:

  • Assay Standardization: Use isogenic cell lines and uniform assay buffers (e.g., pH 7.4 PBS).
  • Off-Target Screening: Employ proteome-wide affinity chromatography to identify non-specific interactions .

Basic: What are the key considerations for ADME profiling?

Methodological Answer:

  • Solubility: Test in PBS (pH 7.4) and simulated gastric fluid. Pyridazines often require co-solvents (e.g., DMSO ≤1%).
  • Metabolic Stability: Incubate with liver microsomes to assess CYP450-mediated degradation .
  • Plasma Protein Binding: Use ultrafiltration to measure free fraction (% unbound) .

Advanced: How can pharmacokinetics be improved via structural modification? Methodological Answer:

  • Prodrug Design: Introduce ester groups at the acetamide to enhance oral bioavailability.
  • Halogenation: Add fluorine at o-tolyl to reduce metabolic clearance .

Advanced: How to address stability issues during storage or reaction?

Methodological Answer:

  • Degradation Pathways: Accelerated stability studies (40°C/75% RH) with HPLC monitoring. Common issues include hydrolysis of the acetamide group .
  • Stabilizers: Add antioxidants (e.g., BHT) or store under nitrogen to prevent oxidation of pyridazine .

Basic: How does this compound compare to structurally similar analogs?

Methodological Answer:

  • Key Analogs:

    CompoundStructural DifferenceActivity
    N-(3-(thiophen-2-yl) analogThiophene vs. pyrazoleHigher logP, reduced solubility
    o-Tolyl vs. p-tolylSubstituent positionAlters steric hindrance for receptor binding

Advanced: What computational tools support structure-activity relationship (SAR) studies? Methodological Answer:

  • Docking Simulations: Use AutoDock Vina to model interactions with kinase ATP-binding pockets.
  • QSAR Models: Train on datasets with IC50 values to predict bioactivity of novel derivatives .

Advanced: How to design assays to evaluate enzyme inhibition while minimizing interference?

Methodological Answer:

  • Control Experiments: Include substrate-only and enzyme-only controls.
  • Fluorescent Probes: Use FRET-based substrates (e.g., Dabcyl-Edans peptides) for real-time monitoring .
  • Counter-Screens: Test against related enzymes (e.g., PDE4 vs. PDE5) to confirm specificity .

Basic: How to obtain crystallographic data for this compound?

Methodological Answer:

  • Crystallization: Screen solvents (e.g., ethanol/water) via vapor diffusion. Pyridazines often form needle-like crystals .
  • Data Collection: Use synchrotron radiation (λ = 0.9 Å) for high-resolution diffraction .

Advanced: How to analyze crystallographic data to infer binding modes? Methodological Answer:

  • Electron Density Maps: Resolve hydrogen bonds between pyridazine C=O and active-site residues.
  • Molecular Dynamics: Simulate ligand-receptor complexes to assess stability of binding poses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.